1H-Imidazolium, 1-methyl-3-octyl-, commonly known as 1-octyl-3-methylimidazolium bromide, is an ionic liquid characterized by its unique molecular structure and properties. This compound has garnered attention in various scientific fields due to its potential applications in catalysis, extraction processes, and as a solvent in organic reactions. The compound's chemical formula is C12H25BrN2, and it has a molecular weight of approximately 275.23 g/mol. The compound is classified under imidazolium salts, which are a subset of ionic liquids known for their low volatility and thermal stability.
The synthesis of 1H-Imidazolium, 1-methyl-3-octyl-, typically involves the reaction of 1-methylimidazole with octyl bromide. This reaction can be performed using various methods, including:
The reaction generally occurs under reflux conditions, where the reactants are heated to their boiling point to facilitate interaction. The use of solvents such as acetonitrile or dichloromethane can also be employed to dissolve the reactants and improve reaction kinetics.
Key structural data include:
1H-Imidazolium, 1-methyl-3-octyl-, participates in various chemical reactions typical for ionic liquids, including:
The ionic nature of this compound allows it to stabilize transition states during reactions, enhancing reaction rates and selectivity.
The mechanism of action for 1H-Imidazolium, 1-methyl-3-octyl-, particularly in catalytic applications, involves:
These properties make it suitable for various applications in chemistry and materials science.
1H-Imidazolium, 1-methyl-3-octyl-, finds numerous applications in scientific research:
The 1-methyl-3-octylimidazolium cation ([C₈mim]⁺) features a heterocyclic imidazolium ring substituted at the N1 and N3 positions with methyl and octyl chains, respectively. This asymmetric substitution pattern fundamentally dictates the cation's electronic configuration and charge distribution. Quantum chemical calculations reveal that the positive charge resides predominantly on the imidazolium ring, specifically localized around the C2-H group situated between the two nitrogen atoms. The octyl chain (C₈H₁₇) functions primarily as a hydrophobic moiety but exerts significant electronic effects on the cation core through its +I (inductive) effect. This electron-donating character slightly reduces the positive charge density on the adjacent nitrogen atom (N3) compared to the N1 atom attached to the shorter methyl group [3] [4].
Density Functional Theory (DFT) studies demonstrate that the octyl chain's length promotes conformational flexibility and influences the overall molecular polarizability. The extended alkyl chain enables dispersion interactions that contribute to the stability of the ionic pair, although these are secondary to electrostatic forces. Analysis of the electrostatic potential (ESP) maps confirms that the most positive region is located near the C2-H proton, making it the primary site for anion interaction. The octyl chain's electron-donating effect subtly modulates this potential compared to cations with shorter alkyl chains like 1-ethyl-3-methylimidazolium ([EMIM]⁺), resulting in a slightly less positive electrostatic potential above the imidazolium ring [3] [4].
Table 1: Electronic Properties of 1-Methyl-3-Octylimidazolium Cation ([C₈mim]⁺)
Property | Description | Computational Method/Evidence |
---|---|---|
Positive Charge Localization | Primarily on imidazolium ring, highest density at C2-H | DFT calculations, ESP mapping [3] [4] |
Effect of Octyl Chain (+C₈H₁₇) | Electron-donating (+I effect), reduces positive charge density at N3 | Comparative charge distribution analysis [3] |
Effect of Methyl Chain (-CH₃) | Electron-donating (+I effect), reduces positive charge density at N1 | Comparative charge distribution analysis [3] [4] |
Primary Anion Interaction Site | Region surrounding C2-H proton | ESP mapping, IR spectroscopy [3] [4] |
Role of Octyl Chain Length | Enhances polarizability and dispersion interactions | DFT binding energy decomposition [4] |
Conformational Flexibility | High due to rotation around C3-N3 bond linking octyl chain | Potential Energy Surface (PES) scans [4] |
The physicochemical behavior of [C₈mim]⁺-based ionic liquids (ILs) is critically governed by the strength and nature of anion-cation interactions. These interactions range from dominant Coulombic forces to significant hydrogen bonding, particularly involving the C2-H group, and dispersion forces facilitated by the octyl chain. Research demonstrates a clear hierarchy in anion interaction strength with [C₈mim]⁺: chloride (Cl⁻) > tetrafluoroborate (BF₄⁻) > trifluoromethanesulfonate (TfO⁻) > bis(trifluoromethylsulfonyl)imide (TFSI⁻). This ordering inversely correlates with anion size and basicity, where smaller, more charge-dense anions like Cl⁻ form stronger associations with the cation [2] [3] [4].
The nature of the anion profoundly impacts mesoscopic structuring. Small-angle neutron scattering (SANS) studies on mixtures of [C₈mim][BF₄] and [C₈mim][TFSI] with molecular liquids (e.g., methanol, acetonitrile, DMSO) reveal distinct mixing states governed by anion identity. Methanol forms clusters within [C₈mim][BF₄], attributed to the relatively stronger [C₈mim]⁺-BF₄⁻ interaction, which methanol disrupts less effectively compared to the weaker [C₈mim]⁺-TFSI⁻ interaction. Consequently, methanol self-association via hydrogen bonding dominates in BF₄⁻ systems. Conversely, acetonitrile and DMSO mix homogeneously with both ILs due to their stronger interactions with the ions, effectively disrupting the ionic network [2].
Molecular dynamics (MD) simulations corroborate that anions compete with molecular solvents for interaction sites on the cation. The ability of solvents like DMSO or methanol to displace anions from the C2-H region follows the order DMSO > methanol > acetonitrile for both BF₄⁻ and TFSI⁻ anions. However, the extent of displacement is anion-dependent: methanol displaces BF₄⁻ more readily than TFSI⁻, while DMSO displaces TFSI⁻ more effectively. This highlights the intricate balance between cation-anion, cation-solvent, anion-solvent, and solvent-solvent interactions in determining the solution structure [2] [4].
Table 2: Anion Effects on Interionic Interactions and Solution Structure in [C₈mim]⁺-Based ILs
Anion | Interaction Strength with [C₈mim]⁺ | Dominant Interaction Type | Effect on Solution Structure with Molecular Liquids | Key Evidence |
---|---|---|---|---|
Cl⁻ | Strongest | Strong Coulombic + H-bonding (C2-H⋯Cl) | Highly structured networks; promotes heterogeneity | DFT binding energies, IR [3] [4] |
BF₄⁻ | Moderate | Moderate Coulombic + weaker H-bonding | Methanol forms clusters; DMSO/AN homogeneous | SANS, IR, MD simulations [2] |
TfO⁻ (CF₃SO₃⁻) | Moderate-Weaker | Weaker H-bonding + dispersion | Homogeneous mixing with DMSO/AN; methanol clusters less pronounced | Comparative studies [3] [7] |
TFSI⁻ (NTf₂⁻) | Weakest | Dispersion + minimal H-bonding | Homogeneous mixing with MeOH/AN/DMSO; weaker network | SANS profiles, lower viscosity [2] |
PF₆⁻ | Moderate | Dispersion + electrostatic | Similar to BF₄⁻ but less H-bonding capability | Spectroscopic shifts [3] |
Spectroscopic techniques provide definitive fingerprints for characterizing [C₈mim]⁺ and its interactions. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical shifts sensitive to the electronic environment and anion. The most diagnostic proton signal is the acidic C2-H proton, appearing downfield between δ 9.0 - 10.5 ppm in ¹H NMR spectra, depending on the associated anion. This shift directly correlates with anion basicity and hydrogen-bonding strength: more basic anions like Cl⁻ cause a greater downfield shift (∼10.5 ppm) compared to less coordinating anions like TFSI⁻ (∼9.0 ppm). The methyl (N-CH₃) and methylene (N-CH₂- adjacent to N3) protons resonate near δ 3.8-4.3 ppm and δ 4.1-4.4 ppm, respectively, while the octyl chain protons appear upfield (δ 0.8-1.8 ppm). In ¹³C NMR, the C2 carbon is significantly deshielded, observed around δ 135-140 ppm [3] [6].
Fourier Transform Infrared (FT-IR) spectroscopy identifies key vibrational modes. The C2-H stretching vibration (ν(C2-H)) occurs between 3100-3200 cm⁻¹. A red shift and broadening of this band indicate hydrogen bonding between C2-H and anions (e.g., Cl⁻, BF₄⁻). For example, ν(C2-H) shifts from ~3150 cm⁻¹ in weakly interacting [C₈mim][TFSI] to below 3120 cm⁻¹ in [C₈mim]Cl. Ring stretching vibrations (C=C, C=N) appear between 1550-1650 cm⁻¹ and are also sensitive to anion interactions. Aliphatic C-H stretches of the octyl and methyl chains are observed around 2800-3000 cm⁻¹ [3] [4].
X-ray Photoelectron Spectroscopy (XPS) offers insights into the electronic environment of nitrogen atoms. The imidazolium ring nitrogen atoms (N1, N3) exhibit distinct N 1s binding energies. Typically, two nitrogen peaks are observed: the peak around 399.5-400.5 eV corresponds to the tertiary nitrogen (N3 attached to octyl), while the peak near 401.5-402.5 eV is assigned to the iminium-like nitrogen (N1 attached to methyl, more positively charged). The energy separation (1-2 eV) and exact positions depend on the anion, reflecting differences in electron density withdrawal [3].
Table 3: Key Spectroscopic Signatures of 1-Methyl-3-Octylimidazolium ([C₈mim]⁺) and Derivatives
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